Sulfoxaflor (CAS 946578-00-3) is a highly specialized sulfoximine insecticide and the defining active ingredient of the IRAC Group 4C classification[1]. Unlike traditional Group 4A neonicotinoids, sulfoxaflor features a unique molecular architecture that fundamentally alters its target-site binding affinity and metabolic degradation profile [2]. For industrial buyers, agrochemical formulators, and analytical laboratories, sulfoxaflor serves as a critical procurement choice for developing resistance-breaking formulations and establishing reliable baseline susceptibility assays. Its optimized physicochemical properties, including a LogP of 0.802, ensure superior processability, translaminar mobility, and formulation compatibility compared to older benchmark compounds [1].
Substituting sulfoxaflor with generic neonicotinoids like imidacloprid or thiamethoxam frequently leads to complete efficacy failure in resistant pest populations[1]. This operational non-interchangeability is driven by two primary factors: target-site mutations (such as the R81T mutation in the β-nAChR subunit) and enhanced metabolic detoxification via cytochrome P450 monooxygenases [2]. While imidacloprid relies on binding sites highly vulnerable to these resistance mechanisms, sulfoxaflor's distinct structure bypasses them, exhibiting weak affinity for the imidacloprid binding site but maintaining high intrinsic efficacy at the receptor [2]. Consequently, procurement decisions driven by cost-saving substitutions with older Group 4A compounds risk catastrophic failure in field applications and resistance assay baselining.
In populations of Myzus persicae homozygous for the R81T point mutation in the nicotinic acetylcholine receptor, sulfoxaflor demonstrates significantly superior efficacy retention compared to imidacloprid [1]. Bioassays reveal that while the resistance ratio (RR) for imidacloprid spikes dramatically, sulfoxaflor maintains a much lower RR, ensuring continued pest control [1].
| Evidence Dimension | Resistance Ratio (RR) in homozygous (rr) R81T mutated strains |
| Target Compound Data | Sulfoxaflor RR = ~10-fold |
| Comparator Or Baseline | Imidacloprid RR = 22.1 to 63.5-fold |
| Quantified Difference | 2.2x to 6.3x lower resistance ratio for sulfoxaflor |
| Conditions | Laboratory bioassays on field-collected M. persicae populations |
Procurement of sulfoxaflor is essential for formulations targeting pest populations where Group 4A target-site mutations render generic neonicotinoids obsolete.
Sulfoxaflor is not degraded by the same monooxygenase enzymes that confer high-level resistance to neonicotinoids. In highly resistant strains of Bemisia tabaci, imidacloprid exhibits massive cross-resistance due to enhanced detoxification, whereas sulfoxaflor remains largely unaffected[1].
| Evidence Dimension | Resistance Ratio (RR) in multi-resistant B. tabaci strains |
| Target Compound Data | Sulfoxaflor RR = ~3-fold |
| Comparator Or Baseline | Imidacloprid RR = up to 1000-fold |
| Quantified Difference | >300-fold reduction in cross-resistance magnitude |
| Conditions | Bioassays on B. tabaci strains with upregulated monooxygenase/esterase activity |
Guarantees reliable active ingredient performance and reproducible assay baselines in environments with widespread metabolic resistance.
Despite having a lower binding affinity for the specific imidacloprid binding site, sulfoxaflor acts as a highly efficacious agonist at insect nAChRs. When tested on Dα2/β2 nAChRs, sulfoxaflor elicits significantly higher maximal current amplitudes than most neonicotinoids, compensating for its distinct binding profile and driving its potent insecticidal activity [1].
| Evidence Dimension | Maximal current amplitude at Dα2/β2 nAChRs |
| Target Compound Data | Elicits very high amplitude (efficacy) currents |
| Comparator Or Baseline | Imidacloprid produces significantly lower maximal currents |
| Quantified Difference | Sulfoxaflor produces substantially larger maximal currents than imidacloprid |
| Conditions | Electrophysiological testing on Drosophila melanogaster Dα2 nAChR subunit co-expressed in Xenopus laevis oocytes |
High intrinsic efficacy at the receptor level justifies the use of sulfoxaflor in low-dose, high-performance agrochemical formulations.
The unique sulfoximine structure of sulfoxaflor imparts distinct physicochemical properties, including a slightly higher lipophilicity (LogP) compared to imidacloprid. This optimized lipophilicity facilitates excellent translaminar movement across leaf cuticles and xylem mobility, which is critical for targeting sap-feeding insects on the undersides of leaves [1].
| Evidence Dimension | Octanol-water partition coefficient (Log Kow / LogP) |
| Target Compound Data | Sulfoxaflor LogP = 0.802 |
| Comparator Or Baseline | Imidacloprid LogP = 0.57 |
| Quantified Difference | +0.232 higher LogP for sulfoxaflor |
| Conditions | Standard physicochemical profiling at 20-25 °C |
The optimized partition coefficient directly impacts adjuvant selection and formulation design for systemic crop protection products.
Due to its >300-fold lower cross-resistance ratio in monooxygenase-upregulated strains compared to imidacloprid, sulfoxaflor is the premier choice for formulating next-generation insecticides targeting neonicotinoid-resistant Bemisia tabaci and Myzus persicae [1].
As the defining member of IRAC Group 4C, highly pure sulfoxaflor is an indispensable analytical standard for agricultural testing laboratories monitoring resistance allele frequencies (e.g., R81T mutation) and conducting baseline susceptibility bioassays [2].
The distinct electrophysiological profile of sulfoxaflor—specifically its ability to elicit maximal nAChR currents superior to imidacloprid—makes it the essential benchmark compound for discovery chemistry programs synthesizing novel sulfoximine, sulfilimine, and anthranilic diamide derivatives [3].
Leveraging its optimized LogP (0.802) and high water solubility, sulfoxaflor is ideally suited for integration into systemic, xylem-mobile formulations that require rapid cuticular penetration and translaminar movement to control hidden sap-feeding pests[4].
Irritant;Environmental Hazard